N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c1-24-11-5-7-12(8-6-11)26(22,23)10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)25-17/h2-8H,9-10H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJAJOIIGXHFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps. One common method includes the formation of the benzothiazole ring followed by the introduction of the sulfonyl and propanamide groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may utilize microwave-assisted synthesis and solvent-free amide coupling to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents and conditions used in these reactions include organic solvents like acetic acid and catalysts such as ammonium chloride.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiazole moieties. N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been investigated for its cytotoxic effects on various cancer cell lines. For instance, compounds derived from similar thiazole structures have shown remarkable cytotoxicity with IC50 values ranging from 3.58 to 15.36 μM against cancer cells, while maintaining a safer profile against normal cells (IC50 values of 38.77–66.22 μM) .
Anticonvulsant Properties
Thiazole-containing compounds have also been studied for their anticonvulsant activity. In particular, derivatives with similar structural features have demonstrated significant efficacy in seizure models, with some compounds exhibiting median effective doses lower than standard medications such as ethosuximide . The structure-activity relationship (SAR) analyses suggest that para-halogen-substituted phenyl groups enhance anticonvulsant effects, indicating that this compound may possess similar properties.
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives is another area of interest. Compounds with thiazole rings have shown promising antibacterial activity against various pathogens, including Staphylococcus epidermidis . The presence of electron-withdrawing groups like chlorine on the phenyl ring has been linked to increased antimicrobial efficacy, suggesting that this compound could be a candidate for further exploration in this domain.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the HisG protein in Mycobacterium tuberculosis, inhibiting its function and thereby exerting its anti-mycobacterial effects. The compound’s activity is also influenced by its ability to undergo intramolecular charge transfer and excited-state intramolecular proton transfer, which contribute to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share core structural motifs with the target molecule:
Physicochemical Properties
- Solubility: The sulfonyl group in the target compound and analogues (e.g., 8i, 8j) enhances water solubility compared to non-sulfonated derivatives like Compound 11 .
- Thermal Stability: Higher melting points in sulfonyl-containing compounds (e.g., 8i: 142–144°C) vs.
Bioactivity Correlations
- Enzyme Inhibition : Compounds with sulfonyl groups (e.g., 8i, 8j) show lipoxygenase (LOX) inhibition (IC₅₀: 12–18 µM), attributed to sulfonyl-mediated hydrogen bonding with catalytic sites . The target compound’s 4-chloro group may enhance hydrophobic interactions in similar targets.
- Anticancer Potential: Analogues like Compound 31 exhibit anticancer activity (IC₅₀: 3.2 µM against breast cancer cells), suggesting that the propanamide-thiazole scaffold is critical for cytotoxicity. The target compound’s chloro and sulfonyl groups may further optimize binding to tubulin or kinases .
Key Research Findings
Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Chloro substituents (as in the target compound) increase electrophilicity, enhancing interactions with nucleophilic enzyme residues .
- Sulfonyl vs. Carbonyl : Sulfonyl groups improve solubility and metabolic stability over carbonyl analogues (e.g., Compound 11 vs. 8i) .
- Heterocyclic Cores : Oxadiazole and triazole rings (e.g., 8i, 13) introduce conformational rigidity, favoring entropy-driven binding .
Computational Insights :
- Docking studies suggest the 4-methoxyphenylsulfonyl group in the target compound occupies hydrophobic pockets in COX-2 and EGFR kinases, while the chloro-benzothiazole moiety engages in π-π stacking .
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a chlorobenzo[d]thiazole moiety and a methoxyphenyl sulfonamide group, which contribute to its biological properties. The presence of the sulfonamide group is particularly noteworthy as it is often associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has demonstrated promising anti-mycobacterial activity against Mycobacterium tuberculosis, with studies indicating that it binds to the HisG protein, inhibiting its function and contributing to its therapeutic effects against tuberculosis .
Antimicrobial Activity
- Anti-mycobacterial Effects : The compound has shown efficacy against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tuberculosis agent .
- Antibacterial Properties : Preliminary studies suggest that it may also exhibit antibacterial activity against various pathogens, although detailed investigations are required to confirm these effects.
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. This compound may share similar properties with other thiazole-based compounds that have demonstrated significant cytotoxicity against cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A-431 |
| Compound 2 | 1.98 ± 1.22 | Jurkat |
These compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a strong potential for further research .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups like methoxy on the phenyl ring enhances the biological activity of thiazole derivatives. The chlorinated benzothiazole moiety also appears crucial for maintaining potent activity against target cells .
Case Studies and Research Findings
- Anticonvulsant Activity : Thiazole derivatives have been investigated for anticonvulsant properties, with some compounds showing promising results in eliminating tonic extensor phases in animal models .
- Cytotoxicity Studies : Various thiazole derivatives have been synthesized and tested for cytotoxicity using MTT assays, revealing that modifications in substituents can significantly impact their effectiveness against cancer cells .
- Molecular Dynamics Simulations : Computational studies have provided insights into the binding interactions of these compounds with target proteins, helping to elucidate their mechanisms of action at the molecular level .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions:
Formation of the benzothiazole core : Cyclization of 2-aminobenzenethiol derivatives with chloro-substituted aldehydes or ketones under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) .
Sulfonylation : Coupling the benzothiazole intermediate with 3-((4-methoxyphenyl)sulfonyl)propanoyl chloride using triethylamine as a base in anhydrous dichloromethane (0–5°C, 2 hours) .
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
- Optimization : Reaction yields depend on temperature control, inert atmospheres (N₂/Ar), and stoichiometric ratios. For example, excess sulfonyl chloride (1.2–1.5 equiv) improves coupling efficiency .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the benzothiazole proton environment (δ 7.2–8.1 ppm) and sulfonamide group (δ 3.8–4.2 ppm for SO₂-CH₂) .
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) validate the sulfonyl group .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Chlorine at C4 of benzothiazole : Enhances lipophilicity and membrane permeability, critical for intracellular target engagement (e.g., enzyme inhibition) .
- Methoxy group on the sulfonylphenyl ring : Improves solubility but may reduce binding affinity to hydrophobic enzyme pockets. Comparative studies with nitro or fluoro analogs show a 2–3x decrease in IC₅₀ for cyclooxygenase-2 (COX-2) inhibition .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
- Hypothesis Testing :
- Dose-dependent assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) in parallel to identify therapeutic windows .
- Target profiling : Use kinase screening panels or proteomics to identify off-target interactions that may explain divergent results .
Q. How can molecular docking and dynamics simulations predict binding modes with biological targets?
- Protocol :
Protein Preparation : Retrieve COX-2 structure (PDB: 5KIR), remove water, add hydrogens, and assign charges (AMBER force field).
Ligand Docking : Use AutoDock Vina to simulate binding of the compound to the COX-2 active site. Key interactions include H-bonding between the sulfonyl group and Arg120 and π-π stacking with the benzothiazole ring .
Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. A correlation coefficient (R²) >0.7 supports model reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
